![molecular formula C18H23N3O2 B2534661 4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097895-74-2](/img/structure/B2534661.png)
4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a common motif in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a pyrrolidine ring, and a tert-butyl group . These groups could potentially engage in various non-covalent interactions, affecting the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole and pyrrolidine rings could affect its solubility and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives exhibit anti-inflammatory and analgesic effects:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated anti-inflammatory and analgesic activities, along with a low ulcerogenic index .
Anti-HIV Activity
Indole derivatives have been investigated for their anti-HIV potential:
- Compound 43 : (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .
Click Chemistry Ligand
BTTES (4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide) serves as a water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It accelerates reaction rates and suppresses cell cytotoxicity during click chemistry reactions .
Other Applications
While the above fields highlight specific activities, it’s worth noting that indole derivatives also play roles in various other areas, including drug discovery, plant hormones, and alkaloids . For example, lycogarubin C synthesis involves indole-based steps .
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-(1H-indol-3-ylmethyl)-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)13-10-21-17(23)15(13)16(22)20-9-11-8-19-14-7-5-4-6-12(11)14/h4-8,13,15,19H,9-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUKXBPQYMLZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.